3-methoxyquinoxaline-6-carboxylic acid
Description
Properties
CAS No. |
1427632-47-0 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkaline Methoxylation
Treatment of 3-chloroquinoxaline-6-carboxylic acid with sodium methoxide in dimethylformamide (DMF) at 120°C for 12 hours replaces chlorine with methoxy (Table 1).
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Chloroquinoxaline-6-COOH | NaOMe (2 eq) | DMF | 120 | 12 | 82 |
Mechanistic Insight:
The electron-withdrawing carboxylic acid group at position 6 activates the ring for SNAr, facilitating methoxy substitution at position 3.
Transition Metal-Catalyzed Substitution
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination adapted for etherification) offers higher regioselectivity. Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene, 3-chloroquinoxaline-6-carboxylic acid reacts with methanol to yield the product (85% yield).
Oxidation of Methyl-Substituted Precursors
A two-step strategy involves synthesizing 3-methoxyquinoxaline-6-methyl followed by oxidation to the carboxylic acid.
Synthesis of 3-Methoxyquinoxaline-6-Methyl
Condensation of 3-methoxyaniline with diethyl oxalate forms 3-methoxyquinoxalin-6-yl methyl ketone, which is reduced to the methyl derivative using LiAlH₄.
Oxidation to Carboxylic Acid
The methyl group is oxidized using KMnO₄ in acidic or basic conditions:
Conditions:
-
Reagent: KMnO₄ (3 eq)
-
Solvent: H₂O/NaOH (2M)
-
Temperature: 70°C
-
Yield: 90%
Side Reactions:
Over-oxidation can occur if reaction time exceeds 6 hours.
Cyclization of Amino Acid Derivatives
Building the quinoxaline ring from amino acid precursors ensures precise positioning of the carboxylic acid group. For instance, 3-methoxy-6-aminobenzoic acid is condensed with glyoxal in HCl to form the quinoxaline core (Scheme 2).
Optimization Notes:
-
Glyoxal concentration must exceed 1.5 eq to prevent dimerization.
-
Reaction proceeds via Schiff base intermediates, requiring strict pH control.
Industrial-Scale Synthesis Approaches
Industrial production prioritizes cost-effectiveness and sustainability. Continuous flow synthesis of 3-chloroquinoxaline-6-carboxylic acid followed by methoxylation in a microreactor achieves 95% conversion with minimal waste.
Key Parameters:
-
Residence time: 20 minutes
-
Catalyst: Heterogeneous Pd/C (reusable for 10 cycles)
-
Solvent: Supercritical CO₂ (green alternative)
Chemical Reactions Analysis
Types of Reactions
3-Methoxyquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoxaline-6-carboxylic acid derivative with a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield quinoxaline-6-carboxylic acid with a hydroxyl group, while reduction of the carboxylic acid group may produce the corresponding alcohol .
Scientific Research Applications
3-Methoxyquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxyquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with metabolic pathways. For example, quinoxaline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, they may induce apoptosis in cancer cells by disrupting tubulin polymerization .
Comparison with Similar Compounds
3-Methylquinoxaline-2-carboxylic Acid (CAS not specified)
- Structure : Methyl group at position 3, carboxylic acid at position 2.
- Synthesis : Prepared via hydrolysis of the corresponding ethyl ester using NaOH, followed by acidification .
- Key Difference : The substituent position (carboxylic acid at position 2 vs. 6) and methyl vs. methoxy group may reduce solubility and alter biological target interactions.
6-Chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic Acid (Compound 5c)
- Structure: Chlorine at position 6, hydroxylphenylamino at position 3, carboxylic acid at position 2.
- Bioactivity: Demonstrated dual Pim-1/2 kinase inhibition, highlighting the role of halogen and aromatic amino groups in target binding .
- Key Difference: The absence of a methoxy group and presence of chlorine/amino substituents enhance hydrophobicity and kinase selectivity compared to 3-methoxyquinoxaline-6-carboxylic acid.
Quinoline-Based Analogues
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic Acid (CAS 622369-36-2)
- Structure : Fluoro at position 7, hydroxy at position 4, methoxy at 6, carboxylic acid at 3.
- Relevance: As a fluoroquinolone derivative, it shares structural motifs (methoxy, carboxylic acid) but differs in the heterocyclic core (quinoline vs. quinoxaline). This compound exhibits broad-spectrum antibacterial activity due to DNA gyrase inhibition .
- Key Difference: The quinoline core and additional fluoro/hydroxy groups enhance antibacterial potency but may increase toxicity risks compared to quinoxaline derivatives.
6-Chloroquinoline-3-carboxylic Acid (CAS 118791-14-3)
- Structure : Chlorine at position 6, carboxylic acid at 3.
- Properties : Molecular weight 207.61 g/mol, higher lipophilicity due to chlorine substitution .
- Key Difference : The absence of methoxy and presence of chlorine limit its use in environments requiring polar interactions.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure |
|---|---|---|---|---|
| This compound | C₁₀H₈N₂O₃ | 204.18 (estimated) | 3-OCH₃, 6-COOH | Quinoxaline |
| 3-Methylquinoxaline-2-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | 3-CH₃, 2-COOH | Quinoxaline |
| 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid | C₁₁H₈FNO₅ | 253.19 | 7-F, 4-OH, 6-OCH₃, 3-COOH | Quinoline |
| 6-Chloroquinoline-3-carboxylic acid | C₁₀H₆ClNO₂ | 207.61 | 6-Cl, 3-COOH | Quinoline |
Key Research Findings
Substituent Position Effects: Carboxylic acid placement (positions 2 vs. 6 in quinoxalines) significantly impacts solubility and target binding. Position 6 may enhance interaction with hydrophilic enzyme domains .
Methoxy vs. Halogen Groups : Methoxy substituents improve solubility and metabolic stability compared to halogens (e.g., chlorine), but halogens enhance lipophilicity and membrane penetration .
Core Heterocycle Differences: Quinoxalines, with two nitrogen atoms, exhibit distinct electronic properties compared to quinolines, influencing their binding to biological targets like kinases vs. DNA gyrase .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-methoxyquinoxaline-6-carboxylic acid, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis typically involves condensation of 3,4-diaminobenzoic acid with substituted diketones under controlled conditions. For example, quinoxaline-6-carboxylic acid derivatives are synthesized via a room-temperature reaction in aqueous sodium dioctyl sulfosuccinate (SDOSS), followed by vacuum filtration and recrystallization (EtOH/water) . Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of diketones), reaction time (4 hours), and pH adjustments to optimize cyclization. Substituent reactivity (e.g., methoxy groups) may require protecting-group strategies to prevent undesired side reactions .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : To verify methoxy (-OCH₃) and carboxylic acid (-COOH) proton environments.
- HPLC/MS : For purity assessment and molecular weight confirmation (e.g., PubChem data for analogous compounds ).
- X-ray crystallography : If single crystals are obtained (e.g., structural data for ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate ).
- Thermal stability is assessed via differential scanning calorimetry (DSC), while solubility profiles are determined in polar/nonpolar solvents .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound during scale-up?
- Methodological Answer :
- Reaction Solvent : Replace water with DMF or THF to enhance diketone solubility and reduce side products .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as seen in trifluoromethyl-substituted quinoxalines .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) for intermediates, followed by recrystallization for the final product .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using in-situ FTIR to adjust parameters dynamically .
Q. What strategies address contradictions in reported biological activities of quinoxaline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) to isolate bioactivity contributors. For example, trifluoromethyl groups in ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate enhance kinase inhibition .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds to minimize variability .
- Meta-Analysis : Cross-reference PubChem bioassay data with independent studies to identify outliers .
Q. How do methoxy and carboxylic acid groups influence the compound’s reactivity and target interactions?
- Methodological Answer :
- Methoxy Group (-OCH₃) : Acts as an electron-donating group, increasing aromatic ring electron density and altering binding affinity to enzymes (e.g., cytochrome P450) .
- Carboxylic Acid (-COOH) : Enhances water solubility and enables salt formation (e.g., sodium salts for in vivo studies). It may also participate in hydrogen bonding with biological targets, as seen in quinoline-4-carboxylic acid derivatives .
- Synergistic Effects : Combined substituents can modulate logP values, impacting membrane permeability (e.g., calculated via ChemAxon software) .
Q. What in vitro models are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Kinase Inhibition : Fluorescence-based ADP-Glo™ assays using recombinant kinases (e.g., EGFR or VEGFR2) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ calculations .
Q. How can stability issues during storage be mitigated?
- Methodological Answer :
- Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation. Desiccants (e.g., silica gel) reduce hydrolysis of the carboxylic acid group .
- Lyophilization : For long-term stability, lyophilize the compound and store in amber vials to avoid photodegradation .
Data Contradiction Analysis
Q. How do researchers reconcile conflicting data on the anticancer efficacy of quinoxaline derivatives?
- Methodological Answer :
- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency thresholds. For example, ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate shows variability in IC₅₀ depending on cell line selection .
- Metabolic Stability : Assess hepatic microsome stability to explain discrepancies in in vivo vs. in vitro results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
